3-Hydroxy-2,2-dimethylpropanal

Description

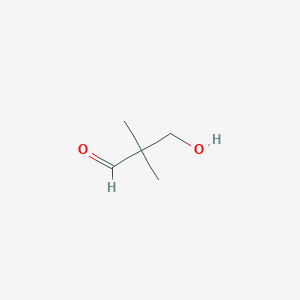

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMOMMLADQPZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027231 | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-33 deg C; [MSDSonline] | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-31-9, 31091-91-5 | |

| Record name | Hydroxypivalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK0IR9LLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Properties, Structure, and Synthetic Utility

Introduction

3-Hydroxy-2,2-dimethylpropanal, also known by synonyms such as hydroxypivaldehyde and pentaldol, is a bifunctional organic compound of significant interest to researchers and professionals in drug development, agrochemicals, and fine chemical synthesis.[1][2][3][4] Its unique structure, featuring a sterically hindered neopentyl core with both a primary hydroxyl and a reactive aldehyde group, makes it a versatile building block for the synthesis of complex molecules.[1] This guide provides an in-depth exploration of its chemical properties, structural features, and key applications, with a focus on the practical insights relevant to laboratory and industrial settings.

Chemical Structure and Properties

The structural foundation of this compound is a propanal backbone with two methyl groups at the C2 position and a hydroxyl group at the C3 position. This arrangement, particularly the gem-dimethyl group adjacent to the aldehyde, imposes significant steric constraints that can be strategically exploited to influence the diastereoselectivity of chemical reactions.[1]

Molecular and Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the aldehyde proton exhibits a characteristic downfield chemical shift around 9.65 ppm, while the gem-dimethyl protons resonate further upfield.[1] The protons of the methylene and hydroxyl groups also show distinct signals. ¹³C NMR spectroscopy complements this by providing insights into the carbon framework of the molecule.

Mass spectrometry, specifically electron ionization (EI-MS), reveals a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.[1][5] Infrared (IR) spectroscopy further corroborates the structure by showing characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.[6]

Diagram 1: Chemical Structure of this compound

References

An In-depth Technical Guide to the Physical Properties of Hydroxypivaldehyde

Introduction

Hydroxypivaldehyde (HPA), systematically known as 3-hydroxy-2,2-dimethylpropanal, is a bifunctional organic compound of significant industrial interest.[1][2][3] Possessing both a hydroxyl and an aldehyde functional group, it serves as a critical building block in the synthesis of numerous valuable chemicals.[1][2] Notably, it is a key intermediate in the commercial production of neopentyl glycol (NPG), a compound prized for conferring excellent thermal and chemical stability to resins, and pantothenic acid (Vitamin B5).[3][4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of hydroxypivaldehyde, tailored for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, spectroscopic profile, and essential safety protocols, offering a foundational understanding for its effective and safe application. The synthesis of HPA is typically achieved through an aldol condensation reaction between isobutyraldehyde and formaldehyde.[3][4][6]

Section 1: Chemical Identity and Core Physicochemical Properties

The unique structural arrangement of hydroxypivaldehyde, featuring a quaternary carbon atom adjacent to both the aldehyde and hydroxymethyl groups, dictates its physical behavior and reactivity.[2] A notable characteristic of HPA is its tendency to reversibly dimerize to a dioxane derivative upon standing.[3][4]

General Identifiers

A summary of the fundamental identifiers for hydroxypivaldehyde is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Hydroxypivalaldehyde, Pentaldol | [1][2] |

| CAS Number | 597-31-9 | [1][3] |

| Molecular Formula | C₅H₁₀O₂ | [2][3] |

| Molecular Weight | 102.13 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid/solid | [2][3] |

Key Physical Constants

The physical state and thermal properties of HPA are critical for its handling, storage, and application in synthesis. It exists as a low-melting solid or a colorless liquid.[2][3]

| Property | Value | Conditions | Source(s) |

| Melting Point | 30-33 °C | - | [1] |

| Boiling Point | 141 °C | Atmospheric Pressure | [3] |

| 78-85 °C | 4 Torr | [1] | |

| Density | 0.964 g/cm³ | - | [1] |

| Flash Point | 60.3 °C | - | [1] |

| Refractive Index | 1.421 | - | [1] |

Solubility Profile

The presence of both a polar hydroxyl group and a moderately polar aldehyde group allows for solubility in both water and various organic solvents.[2]

| Solvent | Solubility | Source(s) |

| Water | 0.47 M; Approx. 5% at 20°C | [1][7] |

| Organic Solvents | Soluble | [2] |

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of hydroxypivaldehyde relies on standard spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Diagram: Molecular Structure of Hydroxypivaldehyde

References

- 1. echemi.com [echemi.com]

- 2. CAS 597-31-9: Hydroxypivalaldehyde | CymitQuimica [cymitquimica.com]

- 3. Hydroxypivaldehyde - Wikipedia [en.wikipedia.org]

- 4. Hydroxypivaldehyde - Wikiwand [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US4036888A - Process for the production of hydroxy-pivaldehyde - Google Patents [patents.google.com]

Synthesis pathway for 3-Hydroxy-2,2-dimethylpropanal

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly known as hydroxypivaldehyde (HPA), is a bifunctional organic compound featuring both a hydroxyl and an aldehyde group within a sterically hindered neopentyl core.[1][2] This unique structure makes it a highly valuable and versatile building block in the chemical industry.[1][3] It serves as a pivotal intermediate in the synthesis of numerous commercial products, including the widely used polyol, neopentyl glycol (NPG), pantothenic acid (Vitamin B5), and various pharmaceuticals, agrochemicals, and specialty polymers.[3][4][5]

This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important industrial process.

Core Synthesis Pathway: Base-Catalyzed Crossed Aldol Condensation

The most prevalent and industrially viable method for synthesizing this compound is the base-catalyzed crossed aldol condensation of isobutyraldehyde and formaldehyde.[1][6][7] This reaction is a classic example of carbon-carbon bond formation and is highly efficient due to the specific reactivity of the chosen aldehydes.[1]

Reaction Principle and Mechanistic Insights

The crossed aldol condensation leverages the difference in reactivity between the two aldehyde precursors. Isobutyraldehyde possesses an acidic α-hydrogen, making it susceptible to deprotonation by a base to form a nucleophilic enolate.[1] Conversely, formaldehyde lacks α-hydrogens and therefore cannot form an enolate, preventing it from undergoing self-condensation.[1] This critical difference ensures that formaldehyde acts exclusively as the electrophilic acceptor for the isobutyraldehyde enolate, directing the reaction toward the desired product with high selectivity.[1]

The reaction proceeds through a well-established three-step mechanism:

-

Enolate Formation: A base abstracts the acidic α-hydrogen from isobutyraldehyde, creating a resonance-stabilized enolate ion.[1] The choice of base is critical and can range from strong bases like alkali hydroxides to milder tertiary amines.[8][9]

-

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of formaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[1]

-

Protonation: The alkoxide intermediate is subsequently protonated, typically by a water molecule present in the reaction medium, to yield the final product, this compound.[1]

Caption: Figure 1: Mechanism of Base-Catalyzed Aldol Condensation.

Catalysis and Reaction Conditions: A Comparative Analysis

The selection of catalyst and the control of reaction parameters are paramount for maximizing the yield and purity of HPA while minimizing side reactions.

| Catalyst System | Typical Temperature (°C) | Key Advantages | Key Disadvantages | References |

| Alkali Hydroxides (e.g., NaOH) | 30 - 70 | High reaction rate, inexpensive. | Promotes side reactions like Cannizzaro and Tishchenko. | [8] |

| Alkali Carbonates (e.g., K₂CO₃) | 50 - 90 | Good yields, avoids some side reactions associated with strong bases. | Requires higher temperatures. | [10] |

| Tertiary Amines (e.g., Triethylamine) | 70 - 75 | High selectivity, reduces formation of by-product salts. | Slower reaction rates compared to strong bases. | [9][11] |

| Phase Transfer Catalysts (PTC) | 20 - 40 | Excellent yield and selectivity (~100%) under mild conditions. | Catalyst can be expensive and may require separation. | [12] |

| Solid Base Catalysts (e.g., Ion Exchange Resins) | 50 - 200 | Easy catalyst separation and potential for continuous processes. | Lower activity, potential for catalyst fouling. | [4] |

Causality behind Experimental Choices:

-

Temperature Control: Elevated temperatures (e.g., above 90°C) can significantly increase the rate of the Tishchenko reaction, a major side reaction that dimerizes HPA into an ester, thereby reducing the product yield.[4][11] Conversely, carrying out the reaction at temperatures where the self-aldol product of isobutyraldehyde is unstable (dealdolizes above 60°C) can enhance the selectivity for the desired crossed-aldol product.[10]

-

Catalyst Selection: While strong bases like NaOH accelerate the reaction, they also catalyze the Cannizzaro reaction, which consumes the aldehyde reactants.[8] Milder bases like triethylamine are often preferred in industrial settings to achieve a balance between reaction rate and selectivity, minimizing the formation of formate by-products.[9] The advent of phase transfer catalysts represents a significant process intensification, allowing the reaction to proceed rapidly and with near-perfect selectivity at room temperature.

-

Homogeneity: Due to the limited solubility of isobutyraldehyde in aqueous formaldehyde, the reaction mixture can be heterogeneous. Adding a co-solvent like methanol can create a homogeneous solution, improving reaction kinetics and consistency.[8]

Key Challenges: Competing Side Reactions

Effective synthesis of HPA requires careful management of several potential side reactions.

Caption: Figure 2: Main Synthesis vs. Key Side Reactions.

-

Tishchenko Reaction: This base-catalyzed disproportionation reaction involves two molecules of HPA, where one is oxidized to hydroxypivalic acid and the other is reduced to neopentyl glycol, which then combine to form the ester 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[4][13] This is a significant yield-reducing pathway, particularly at higher temperatures.[11]

-

Cannizzaro Reaction: In the presence of a strong base, an aldehyde lacking α-hydrogens (like formaldehyde) can react with another aldehyde molecule (like HPA). One molecule is oxidized to a carboxylic acid (formic acid), and the other is reduced to an alcohol (neopentyl glycol).[8] This consumes reactants and complicates purification.

-

Dimerization: Upon standing, HPA can undergo reversible self-condensation to form a stable cyclic acetal (dioxane derivative).[5][14] This equilibrium can be shifted back towards the monomer by heating.[14]

Experimental Protocols and Workflow

The following section details a robust, self-validating protocol for the synthesis and purification of this compound, synthesized from established literature methods.

Overall Workflow

The production of pure HPA involves a multi-step process that ensures high yield and purity. The workflow begins with the synthesis reaction, followed by a series of purification steps to isolate the product from unreacted starting materials, catalyst, and by-products.

Caption: Figure 3: General Experimental Workflow.

Protocol 1: Synthesis via Triethylamine Catalysis

This protocol is based on a common industrial method that prioritizes selectivity.[9][11]

Materials & Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

-

Isobutyraldehyde (freshly distilled)

-

Formaldehyde (37-44% aqueous solution)

-

Triethylamine (TEA)

Procedure:

-

Charging the Reactor: To the reaction vessel, charge isobutyraldehyde and the aqueous formaldehyde solution. A typical molar ratio is approximately 1 mole of isobutyraldehyde to 1.07 moles of formaldehyde.[11]

-

Catalyst Addition: Add a catalytic amount of triethylamine. An effective quantity is approximately 0.05-0.06 molar equivalents relative to the isobutyraldehyde.[9][11]

-

Reaction: While stirring continuously, heat the reaction mixture to 70-75°C. Maintain this temperature for 1 to 3.5 hours.[9][11]

-

Monitoring: Monitor the consumption of the starting materials using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the reaction endpoint.

-

Cooldown: Once the reaction is complete, cool the mixture to room temperature. The resulting solution will contain HPA, unreacted isobutyraldehyde, water, TEA, and minor by-products.[9]

Protocol 2: Purification and Isolation

Purification is crucial to obtain HPA of high purity, suitable for subsequent applications.

Materials & Equipment:

-

Separatory funnel

-

Distillation apparatus (suitable for atmospheric/azeotropic and vacuum distillation)

-

Receiving flasks

Procedure:

-

Water Addition & Distillation: Add at least one part by weight of water to the crude reaction mixture.[9] Perform a distillation under reduced pressure at a temperature below 65°C. This step effectively removes the unreacted isobutyraldehyde and triethylamine as a volatile azeotrope with water, leaving an aqueous solution of HPA.[9]

-

Crystallization (Optional): Cool the remaining aqueous HPA solution to 15-20°C. Pure HPA will crystallize out of the solution.[9] The crystals can be collected by filtration, washed with cold water, and dried.

-

Mother Liquor Extraction: The mother liquor from crystallization still contains a significant amount of HPA. This can be recovered by performing a liquid-liquid extraction using isobutyraldehyde (approx. 1 volume of isobutyraldehyde to 3 volumes of mother liquor).[9] The organic phase, now enriched with HPA, can be recycled or further purified.

-

Final Vacuum Distillation: For the highest purity, the crude HPA (from crystallization or extraction) is subjected to vacuum distillation.[8] This step separates the monomeric HPA from non-volatile impurities and any high-boiling side products like the Tishchenko ester.

Physicochemical Data

| Property | Value | References |

| CAS Number | 597-31-9 | [2][5] |

| Molecular Formula | C₅H₁₀O₂ | [2][5] |

| Molecular Weight | 102.13 g/mol | [2][5] |

| Appearance | Colorless liquid or white crystalline solid | [5][15] |

| Melting Point | 30-33 °C (monomer); 89-90.5 °C (dimer) | [14][16] |

| Boiling Point | 141 °C (decomposition); 67-69 °C @ 1.87 kPa | [5][17] |

Conclusion

The synthesis of this compound via the crossed aldol condensation of isobutyraldehyde and formaldehyde is a well-optimized and robust industrial process. The key to achieving high yield and selectivity lies in the strategic choice of catalyst and the precise control of reaction conditions to mitigate competing side reactions, most notably the Tishchenko reaction. By understanding the underlying reaction mechanism and the causality behind process parameters, researchers and development professionals can effectively produce this critical chemical intermediate for a wide range of high-value applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 597-31-9 | FH147438 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxypivaldehyde - Wikipedia [en.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3935274A - Process for the continuous preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 9. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 10. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CAS No.597-31-9,this compound Suppliers [lookchem.com]

- 16. echemi.com [echemi.com]

- 17. This compound | 597-31-9 [chemicalbook.com]

Aldol condensation synthesis of 3-Hydroxy-2,2-dimethylpropanal

An In-Depth Technical Guide to the Aldol Condensation Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Abstract

This compound, commonly known as hydroxypivaldehyde (HPA), is a pivotal bifunctional organic intermediate.[1] Its neopentyl core structure, featuring both a hydroxyl and an aldehyde group, makes it an invaluable precursor in the synthesis of fine chemicals, polymers, and pharmaceuticals, most notably neopentyl glycol (NPG) and vitamin B5.[2][3][4][5] The predominant and most efficient industrial route to HPA is the crossed aldol condensation of isobutyraldehyde with formaldehyde.[6][7] This guide provides a comprehensive technical examination of this synthesis, grounded in mechanistic principles and field-proven methodologies. We will explore the core reaction mechanism, compare catalyst systems, detail an optimized experimental protocol, and discuss critical process parameters that ensure high yield and selectivity.

The Mechanistic Cornerstone: A Selective Crossed Aldol Condensation

The synthesis of HPA is a classic example of a base-catalyzed crossed aldol condensation.[2] This reaction's success hinges on the strategic selection of two different aldehyde reactants: one that can form an enolate (the nucleophile) and one that cannot (the electrophile).[8]

-

The Nucleophile: Isobutyraldehyde possesses an acidic α-hydrogen, which can be abstracted by a base to form a resonance-stabilized enolate ion.

-

The Electrophile: Formaldehyde lacks α-hydrogens and is therefore incapable of forming an enolate. It can only act as the electrophilic target for the enolate's nucleophilic attack.[2]

This inherent difference in reactivity prevents the self-condensation of formaldehyde and directs the reaction pathway almost exclusively toward the desired crossed product, HPA. The base-catalyzed mechanism proceeds through three fundamental steps:

-

Enolate Formation: A base abstracts the α-hydrogen from isobutyraldehyde, creating a nucleophilic enolate.[9]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[8]

-

Protonation: The alkoxide intermediate is protonated by a proton source (typically water from the reaction medium) to yield the final product, this compound.[10]

Caption: Base-catalyzed crossed aldol condensation mechanism.

Catalyst Systems: From Traditional Bases to Advanced Phase-Transfer Catalysis

The choice of catalyst is paramount to optimizing reaction efficiency, selectivity, and operating conditions. Several classes of catalysts have been successfully employed.

-

Inorganic Bases: Traditional methods utilize alkali metal carbonates or hydroxides, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[2][11] While effective, these can require higher temperatures (60-75°C) and may promote side reactions if not carefully controlled.[11]

-

Organic Bases: Tertiary amines, particularly triethylamine (TEA), offer a milder alternative.[12][13] They catalyze the reaction effectively, often allowing for lower temperatures and producing a cleaner reaction mixture that simplifies downstream processing.[12]

-

Phase-Transfer Catalysts (PTC): A significant advancement involves the use of phase-transfer catalysis to bridge the immiscibility of aqueous formaldehyde and organic isobutyraldehyde.[14][15] Catalysts like benzyltrimethylammonium hydroxide (BTAH) transport the hydroxide ion (or another basic species) into the organic phase where it can generate the enolate, dramatically accelerating the reaction under mild conditions.[14][16][17] This approach provides excellent yields and selectivity at lower temperatures (e.g., 20-40°C) and in shorter reaction times.[14][17]

| Catalyst System | Catalyst Example | Typical Temperature (°C) | Molar Ratio (IBA:FA:Cat) | Reported Yield/Selectivity | Reference(s) |

| Inorganic Base | Potassium Carbonate (K₂CO₃) | 60 - 75 | Excess IBA | Good yield, avoids self-condensation | [11] |

| Organic Base | Triethylamine (TEA) | 70 | 2 : 1 : ~0.05 | ~46% HPA in mixture | [12][13] |

| Phase-Transfer | Benzyltrimethylammonium Hydroxide | 20 | 1.1 : 1.0 : 0.04 | ~100% selectivity, quantitative yield | [14][16] |

| Phase-Transfer | Polymer-Supported PEG | 40 | - | >96% conversion, >98% selectivity | [15][17] |

| Caption: Comparison of catalyst systems for HPA synthesis. |

Validated Experimental Protocol: High-Selectivity Synthesis via Phase-Transfer Catalysis

This protocol describes a self-validating system for the synthesis of HPA using a phase-transfer catalyst, designed for high selectivity and yield under mild conditions.[14][16]

Materials and Reagents

-

Isobutyraldehyde (IBA), ≥99% purity

-

Formaldehyde (FA), 37 wt.% aqueous solution

-

Benzyltrimethylammonium hydroxide (BTAH), 40 wt.% solution in methanol (Phase-Transfer Catalyst)

-

Deionized Water

-

Toluene or other suitable solvent for extraction/analysis

-

Anhydrous Magnesium Sulfate or Sodium Sulfate for drying

Apparatus

-

Jacketed glass reactor (e.g., 1 L) equipped with an overhead mechanical stirrer, thermocouple, and addition funnel.

-

Circulating bath for temperature control.

-

Separatory funnel.

-

Rotary evaporator.

-

Gas Chromatography (GC) system with a flame ionization detector (FID) for reaction monitoring.

Experimental Workflow

Caption: Experimental workflow for HPA synthesis.

Step-by-Step Procedure

-

Reactor Charging: Charge the jacketed reactor with isobutyraldehyde and the aqueous formaldehyde solution according to a precise molar ratio (e.g., 1.1 moles of IBA per 1.0 mole of FA).[14]

-

Temperature Stabilization: Begin stirring and use the circulating bath to bring the temperature of the reaction mixture to 20°C. Maintaining a consistent, low temperature is critical to prevent side reactions.

-

Catalyst Addition: Slowly add the phase-transfer catalyst (e.g., 0.04 molar equivalents of BTAH) to the stirred mixture over 15-20 minutes using the addition funnel. An exotherm may be observed; control the addition rate to maintain the temperature at 20°C.

-

Reaction Monitoring: Allow the reaction to proceed at 20°C for 2-4 hours. The progress is a self-validating check. Withdraw small aliquots periodically (e.g., every 30 minutes), quench with a mild acid, extract with a suitable solvent, and analyze by GC to monitor the disappearance of isobutyraldehyde.[14] The reaction is complete when IBA conversion exceeds 99%.

-

Work-up and Isolation: Once the reaction is complete, stop the stirring and allow the layers to separate. The desired product, HPA, is primarily in the lower aqueous layer.

-

Crystallization: Separate the aqueous layer and cool it to between 15°C and 20°C to induce crystallization of the HPA, which exists as a white solid.[12]

-

Final Purification: Collect the crystals by filtration, wash with a small amount of cold deionized water to remove any residual formaldehyde or catalyst, and dry under reduced pressure. The resulting product is typically of high purity (>97%).[12]

Critical Process Insights and Side Reaction Mitigation

A robust synthesis requires understanding and controlling key variables to prevent the formation of undesirable byproducts.

-

Temperature Control: This is the most critical parameter. While the reaction proceeds at higher temperatures, elevated temperatures (>60°C) significantly increase the rate of the Tishchenko side reaction.[2] This reaction is an intermolecular hydride shift between two molecules of HPA, catalyzed by residual base, to form the diester 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate.[2] Maintaining lower temperatures ensures high selectivity for HPA.

-

Stoichiometry: Using a slight excess of isobutyraldehyde ensures the complete consumption of formaldehyde, which can be more difficult to remove during purification.[14]

-

Catalyst Choice: While strong bases like NaOH can be used, they increase the risk of a competing Cannizzaro reaction, where HPA is reduced to neopentyl glycol and oxidized to the corresponding formate salt.[7][18] Milder organic bases or PTCs largely circumvent this issue.

Conclusion

The crossed aldol condensation of isobutyraldehyde and formaldehyde is a highly refined and efficient method for the synthesis of this compound. By leveraging a deep understanding of the reaction mechanism and implementing advanced catalytic systems, such as phase-transfer catalysis, this process can be executed with near-quantitative yields and exceptional selectivity. The key to a successful and self-validating protocol lies in the precise control of reaction parameters, particularly temperature, to mitigate side reactions. The methodologies outlined in this guide provide researchers and drug development professionals with a robust framework for producing this critical chemical intermediate with high purity and consistency.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydroxypivaldehyde - Wikipedia [en.wikipedia.org]

- 4. cdn.intratec.us [cdn.intratec.us]

- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ncert.nic.in [ncert.nic.in]

- 9. Aldol condensation - Wikipedia [en.wikipedia.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]

- 12. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 13. US4036888A - Process for the production of hydroxy-pivaldehyde - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Formation of 3-Hydroxy-2,2-dimethylpropanal: A Mechanistic and Practical Guide

Abstract

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde (HPA), is a pivotal intermediate in the chemical industry, notably as a precursor to neopentyl glycol (NPG), which is essential for the production of polyesters, synthetic lubricants, and coatings.[1] This technical guide provides an in-depth exploration of the primary formation mechanism of HPA: the crossed aldol condensation of isobutyraldehyde and formaldehyde. We will dissect the underlying chemical principles, compare catalytic systems with field-proven insights, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Controlled Reaction

The synthesis of this compound (HPA) is a classic example of a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction.[2] The reaction's success hinges on the selective reaction between two different aldehydes: isobutyraldehyde, which possesses enolizable α-hydrogens, and formaldehyde, which does not. This inherent difference is the cornerstone of the reaction's viability, as formaldehyde can only act as an electrophile, thereby minimizing the number of potential byproducts that would typically arise in a crossed aldol reaction between two enolizable aldehydes.[3]

The industrial significance of HPA necessitates a robust and high-yield synthetic route. The primary method involves the base-catalyzed condensation of isobutyraldehyde and formaldehyde. The choice of catalyst and reaction conditions is critical in steering the reaction towards high selectivity and conversion, while mitigating potential side reactions. This guide will delve into two prominent catalytic systems: tertiary amines (specifically triethylamine) and phase transfer catalysts.

The Core Mechanism: A Base-Catalyzed Crossed Aldol Condensation

The fundamental mechanism for the formation of HPA is a base-catalyzed crossed aldol condensation. The reaction proceeds through the following key steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from isobutyraldehyde, forming a resonance-stabilized enolate ion. This is the rate-determining step, and the choice of base is crucial for its efficiency.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. Formaldehyde is an excellent electrophile due to the lack of electron-donating alkyl groups.

-

Protonation: The resulting alkoxide intermediate is protonated by a proton source, typically water or the conjugate acid of the base catalyst, to yield the final product, this compound.

Below is a DOT language representation of the general base-catalyzed mechanism.

Caption: General mechanism of base-catalyzed HPA formation.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall economic viability of HPA synthesis. Here, we compare two widely employed catalytic systems.

Triethylamine-Catalyzed Synthesis

Triethylamine is a commonly used weak base catalyst in the industrial production of HPA.[4][5] Its moderate basicity is sufficient to promote the formation of the isobutyraldehyde enolate without excessively catalyzing side reactions.

Causality Behind Experimental Choices:

-

Molar Ratio: An excess of isobutyraldehyde is often used to ensure complete conversion of the more valuable formaldehyde and to minimize the self-condensation of formaldehyde (Cannizzaro reaction).[4][5]

-

Temperature: The reaction is typically carried out at elevated temperatures (e.g., 70°C) to achieve a reasonable reaction rate.[4] However, excessively high temperatures can lead to an increase in byproduct formation.

-

Catalyst Concentration: A catalytic amount of triethylamine is used, as it is regenerated during the reaction cycle.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a highly efficient alternative, particularly when dealing with a two-phase reaction system (aqueous formaldehyde and organic isobutyraldehyde).[6] Quaternary ammonium salts, such as benzyltrimethylammonium hydroxide, are effective PTCs.[6]

The Self-Validating System of PTC:

The PTC, typically a quaternary ammonium cation (Q+), forms an ion pair with the hydroxide anion (OH-) from the aqueous phase. This lipophilic ion pair (Q+OH-) migrates into the organic phase containing isobutyraldehyde. Here, the hydroxide ion performs its catalytic function of deprotonating isobutyraldehyde to form the enolate. The enolate then reacts with formaldehyde, which has some solubility in the organic phase. The catalyst cation then returns to the aqueous phase to repeat the cycle. This continuous transport of the base into the organic phase accelerates the reaction significantly, even at milder conditions.

Caption: Phase transfer catalysis cycle for HPA synthesis.

Quantitative Comparison of Catalytic Systems

| Parameter | Triethylamine Catalysis | Phase Transfer Catalysis (Benzyltrimethylammonium hydroxide) |

| Catalyst | Triethylamine | Benzyltrimethylammonium hydroxide |

| Reaction Temperature | ~70°C[4] | ~20°C[6] |

| Reaction Time | 1 hour[4] | 1 hour[7] |

| Isobutyraldehyde Conversion | High | ~100%[7] |

| HPA Selectivity | ~96%[8] | ~100%[7] |

| Key Advantages | Readily available, well-established | High yield and selectivity at mild conditions, reduced byproducts |

| Key Disadvantages | Higher temperature required, potential for more byproducts | Catalyst can be more expensive |

Potential Side Reactions: A Necessary Consideration

A thorough understanding of potential side reactions is crucial for optimizing the synthesis of HPA and ensuring product purity.

-

Cannizzaro Reaction: In the presence of a strong base, formaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield methanol and formic acid (as a formate salt). This consumes the formaldehyde reactant.

-

Tishchenko Reaction: The HPA product itself can undergo a Tishchenko reaction, where two molecules of HPA react to form an ester. This is more likely to occur under anhydrous conditions and with certain catalysts.

-

Self-Condensation of Isobutyraldehyde: Although the crossed condensation is favored, some self-condensation of isobutyraldehyde can occur, leading to the formation of 2,2,4-trimethyl-3-hydroxypentanal.

-

Formation of Amine Salts: When using triethylamine as a catalyst, any formic acid produced from the Cannizzaro reaction can react with triethylamine to form a salt.[4]

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound.

Protocol 1: Triethylamine-Catalyzed Synthesis

This protocol is adapted from established industrial processes.[4][5]

Materials:

-

Isobutyraldehyde (freshly distilled)

-

Formaldehyde (44% aqueous solution, de-acidified)

-

Triethylamine

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

To a round-bottom flask, add 66 parts by weight of freshly distilled isobutyraldehyde.[5]

-

Add 314 parts by weight of a 44% aqueous formaldehyde solution.[5]

-

With stirring, add 23 parts by weight of triethylamine to the mixture.[5]

-

Gradually heat the mixture to 70°C and maintain this temperature for 1 hour with continuous stirring.[4][5]

-

After 1 hour, cool the reaction mixture to 20°C.[5]

-

The resulting solution will contain approximately 46% HPA, 32% unreacted isobutyraldehyde, 17.5% water, 2% triethylamine, and 1.5% byproducts.[5]

-

Purification (optional): HPA can be purified by crystallization. Add water to the reaction mixture and distill under reduced pressure to remove unreacted isobutyraldehyde and triethylamine. Cool the remaining aqueous solution to 15-20°C to crystallize the HPA.[4]

Protocol 2: Phase Transfer Catalyzed Synthesis

This protocol is based on a highly efficient method described in the literature.[6]

Materials:

-

Isobutyraldehyde

-

Formaldehyde (37-40% aqueous solution)

-

Benzyltrimethylammonium hydroxide (40% solution in water)

-

Reaction vessel with a magnetic stirrer

Procedure:

-

In a reaction vessel, create a two-phase system with isobutyraldehyde (in the organic phase) and aqueous formaldehyde. A slight molar excess of isobutyraldehyde is recommended (e.g., 1.1:1.0 molar ratio of isobutyraldehyde to formaldehyde).[6]

-

Maintain the reaction temperature at 20°C.[6]

-

Add a catalytic amount of benzyltrimethylammonium hydroxide (approximately 4 mol% relative to formaldehyde).[6]

-

Stir the mixture vigorously for 1 hour.

-

The reaction should proceed to near-quantitative yield with approximately 100% selectivity for HPA.[6]

-

The product can be isolated by separating the organic phase, followed by removal of the solvent and unreacted starting materials under reduced pressure.

Conclusion

The formation of this compound via the crossed aldol condensation of isobutyraldehyde and formaldehyde is a well-established and industrially vital reaction. The choice of catalyst, particularly between traditional tertiary amines and more modern phase transfer catalysts, significantly impacts the reaction's efficiency and selectivity. By understanding the underlying mechanistic principles and the causality behind experimental choices, researchers and professionals in drug development and chemical synthesis can optimize this reaction to achieve high yields of this important chemical intermediate. The protocols provided herein serve as a practical starting point for the synthesis and further investigation of this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. US4036888A - Process for the production of hydroxy-pivaldehyde - Google Patents [patents.google.com]

- 5. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

A Comprehensive Technical Guide to 5-Nitro-2-furaldehyde Semicarbazone (Nitrofurazone)

Note on CAS Number: The provided CAS number was 597-31-9, which corresponds to 3-Hydroxy-2,2-dimethylpropanal[1][2][3][4][5]. However, the detailed request for a technical guide on a compound relevant to drug development, including its mechanism of action and experimental protocols, strongly suggests that the intended subject was 5-Nitro-2-furaldehyde semicarbazone , which has the CAS number 59-87-0 . This guide will focus on the latter compound, also widely known as Nitrofurazone.

Chemical Identity: IUPAC Name and Synonyms

The compound with CAS number 59-87-0 is a synthetic antimicrobial agent belonging to the nitrofuran class[6][7].

IUPAC Name: (2E)-2-[(5-Nitro-2-furyl)methylene]hydrazinecarboxamide[6]

This compound is more commonly known by its non-proprietary name, Nitrofurazone. It has been marketed under various trade names and has numerous synonyms in scientific literature.

| Synonym | Reference |

| 5-Nitro-2-furaldehyde semicarbazone | [8][9] |

| 5-Nitro-2-furfural semicarbazone | [8] |

| Nitrofural | [10][11][12] |

| Furacin | [6][8][9][12] |

| NFZ | [8][9] |

| Aldomycin | [6][12] |

| Amifur | [6][12] |

| Chemofuran | [6][12] |

| Coxistat | [6][12] |

| Furacillin | [12] |

| Mastofuran | [12] |

| Nitrofurazan | [12] |

Physicochemical Properties

Nitrofurazone is a pale yellow, odorless crystalline powder[6][13][14]. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H6N4O4 | [6][7][8][9][12][14][15] |

| Molecular Weight | 198.14 g/mol | [6][7][8][9][12][14] |

| Melting Point | 242-244 °C | [8] |

| Appearance | Pale yellow needles or yellow powder | [13][14] |

| pH (saturated aqueous solution) | 6.0 - 6.5 | [13][14] |

| LogP | 0.2 | [9][12] |

| SMILES | NC(=O)N/N=C/c1ccc(o1)--INVALID-LINK--=O | [8][15] |

| InChI Key | IAIWVQXQOWNYOU-FPYGCLRLSA-N | [6][8][12][15] |

Synthesis

Nitrofurazone is synthesized through the condensation reaction of 5-nitro-2-furaldehyde with a semicarbazide derivative. A common laboratory and industrial synthesis involves the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in an acidic aqueous medium.

Conceptual Workflow for Nitrofurazone Synthesis

Caption: Synthesis of Nitrofurazone from 5-nitrofurfural diacetate.

Exemplary Synthesis Protocol

The following protocol is based on established chemical synthesis patents[16][17].

-

Preparation of Semicarbazide Solution: Dissolve semicarbazide hydrochloride in water. A small percentage of a strong mineral acid, such as sulfuric acid, is added as a catalyst[16].

-

Addition of Nitrofuran Precursor: Add 5-nitrofurfural diacetate to the prepared semicarbazide solution with stirring[16].

-

Initiation of Reaction: Heat the mixture, with continuous stirring, to a temperature range of 85°C to 90°C. The reaction is exothermic and will proceed to completion without further external heating once initiated[16].

-

Crystallization and Isolation: As the reaction proceeds, Nitrofurazone precipitates as yellow crystals. After the reaction is complete, cool the mixture to approximately 35°C[17].

-

Purification: Filter the crystalline solid. Wash the crystals sequentially with cold water and ethyl alcohol to remove unreacted starting materials and byproducts[16].

-

Drying: Dry the purified crystals under suction and then in an oven at a controlled temperature (e.g., 50°C) to yield the final product[16].

Mechanism of Action and Biological Activity

Nitrofurazone is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria[6][7][10][11]. Its mechanism of action is complex and not fully elucidated, but it is known to involve the inhibition of bacterial enzymes essential for carbohydrate metabolism[18].

The antimicrobial activity of Nitrofurazone is dependent on its reduction by bacterial nitroreductases (such as flavoproteins) into highly reactive, short-lived intermediates[19][20]. These reactive species are cytotoxic and can damage bacterial DNA, leading to the inhibition of DNA synthesis and ultimately cell death[19][20]. This multi-targeted mechanism is believed to contribute to the low incidence of acquired bacterial resistance.

Proposed Antimicrobial Mechanism of Action

Caption: Proposed mechanism of Nitrofurazone's bactericidal action.

Applications in Research and Drug Development

While its use in humans has declined in some regions due to concerns about mutagenesis and carcinogenesis, Nitrofurazone remains a valuable compound in various research and development contexts[6][11][21].

Antimicrobial Spectrum

Nitrofurazone exhibits a broad spectrum of activity that includes many common pathogens.

| Bacterial Group | Susceptible Organisms (Examples) | Reference |

| Gram-positive | Staphylococcus aureus, Streptococcus pyogenes, Clostridia spp. | [11][22] |

| Gram-negative | Escherichia coli, Salmonella spp. | [11][22] |

It is notably less active against Pseudomonas aeruginosa[11][22].

Therapeutic and Research Applications

-

Topical Anti-Infective: Primarily used in topical preparations for the treatment of burns, wounds, and skin infections to prevent or treat bacterial contamination[7][11][18][19].

-

Veterinary Medicine: Used topically in dogs, cats, and horses for superficial bacterial infections. It is also used in ornamental fish to treat infections like fin rot[6]. The use in animals intended for human consumption is banned[6].

-

Anti-protozoal Activity: It has shown activity against Trypanosoma species, which led to the development of other nitroaromatic compounds for treating Chagas disease[6][22].

-

Cancer Research: Nitrofurazone has been investigated for its potential as an anticancer agent. Studies have shown it can generate metabolites that cause oxidative damage to the DNA of human breast cancer cells (MCF-7)[10]. Repurposing efforts are underway to design novel Nitrofurazone analogs with enhanced anticancer and antimicrobial properties[23].

-

Disease Model Induction: It can be used to induce mammary tumors in rats, providing a model for studying breast cancer[8][10].

Experimental Protocols

The following is an example of an in vivo experimental protocol for preparing a Nitrofurazone solution for administration to laboratory animals, based on information from MedChemExpress[10].

Protocol: Preparation of Nitrofurazone for In Vivo Oral Administration

Objective: To prepare a clear, soluble formulation of Nitrofurazone for oral gavage in a rodent model.

Disclaimer: This protocol is for research purposes only. All animal experiments should be conducted under an approved institutional animal care and use committee (IACUC) protocol.

Materials:

-

Nitrofurazone powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Warming bath or sonicator (optional)

Methodology:

-

Stock Solution Preparation (if required): Prepare a concentrated stock solution of Nitrofurazone in an appropriate solvent. For the final formulation, it is recommended to prepare the solution fresh on the day of use[10].

-

Solvent Mixture Preparation: The final formulation will consist of a co-solvent system. The recommended volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[10].

-

Dissolution Procedure: a. Weigh the required amount of Nitrofurazone powder and place it in a sterile conical tube. b. Add the solvents sequentially, starting with DMSO. Add 10% of the final desired volume as DMSO and vortex until the powder is fully dissolved. c. Add 40% of the final volume as PEG300 and vortex thoroughly. d. Add 5% of the final volume as Tween-80 and vortex until the solution is homogenous. e. Finally, add 45% of the final volume as saline and vortex to create the final formulation.

-

Solubility Check: The resulting solution should be clear. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution[10]. The reported solubility in this specific vehicle is ≥ 2.58 mg/mL[10].

-

Administration: The freshly prepared solution can be administered to the experimental animals via the desired route (e.g., oral gavage).

References

- 1. CAS No.597-31-9,this compound Suppliers [lookchem.com]

- 2. CAS 597-31-9: Hydroxypivalaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]

- 4. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 597-31-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. Nitrofurazone - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. 5-ニトロ-2-フルアルデヒドセミカルバゾン ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Nitrofurazone | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. 5-Nitro-2-Furaldehyde Semicarbazone (Nitrofurazone) | SIELC Technologies [sielc.com]

- 13. 5-NITRO-2-FURALDEHYDE SEMICARBAZONE | Occupational Safety and Health Administration [osha.gov]

- 14. Nitrofurazone | C6H6N4O4 | CID 5447130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A18593.30 [thermofisher.com]

- 16. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

- 17. US2866795A - Preparation of 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. What is Nitrofurazone used for? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. pharmakb.com [pharmakb.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Nitrofurazone repurposing towards design and synthesis of novel apoptotic-dependent anticancer and antimicrobial agents: Biological evaluation, kinetic studies and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Hydroxyl Group in the Chemistry of Hydroxypivaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypivaldehyde (HPA), systematically named 3-hydroxy-2,2-dimethylpropanal, is a key bifunctional molecule widely utilized as a crucial intermediate in the synthesis of valuable industrial products, most notably neopentyl glycol (NPG) and vitamin B5.[1] Its chemical behavior is uniquely dictated by the interplay between its aldehyde and primary hydroxyl functionalities. The presence of the β-hydroxyl group profoundly influences the reactivity of the aldehyde, governing reaction pathways, kinetics, and product selectivity. This guide provides a comprehensive exploration of the multifaceted role of the hydroxyl group in the principal reactions of hydroxypivaldehyde, offering mechanistic insights, detailed experimental protocols, and comparative data to inform research and process development.

Introduction: The Structural Significance of Hydroxypivaldehyde

Hydroxypivaldehyde is a rare example of a stable, distillable aldol product.[1] Its stability is attributed to the absence of α-hydrogens, which prevents enolization and subsequent self-condensation reactions that are common for many other aldols. The molecule's reactivity is centered around the electrophilic carbonyl carbon of the aldehyde and the nucleophilic oxygen of the primary hydroxyl group. The spatial relationship of these two groups is critical; the hydroxyl group is positioned at the β-carbon relative to the aldehyde, a placement that allows for significant intramolecular interactions that modulate its chemical behavior.

Synthesis of Hydroxypivaldehyde: A Controlled Aldol Condensation

The industrial production of hydroxypivaldehyde is achieved through a crossed aldol condensation between isobutyraldehyde and formaldehyde.[2][3] This reaction is typically base-catalyzed, with tertiary amines like triethylamine being common choices.[4]

The Role of the Hydroxyl Group's Precursor in the Synthesis

While hydroxypivaldehyde itself is the product, the principles governing its formation are rooted in the generation of a hydroxyl group. The reaction proceeds via the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[3] The subsequent protonation of the resulting alkoxide yields hydroxypivaldehyde. The choice of a non-enolizable aldehyde like formaldehyde is crucial to prevent self-condensation and ensure a high yield of the desired crossed-aldol product.[5]

Experimental Protocol: Synthesis of Hydroxypivaldehyde

The following protocol outlines a laboratory-scale synthesis of hydroxypivaldehyde:

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and two addition funnels is assembled.

-

Initial Charge: The reactor is charged with a solution of isobutyraldehyde and a tertiary amine catalyst (e.g., triethylamine).

-

Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reactor from one of the addition funnels while maintaining a controlled temperature, typically between 50-100°C.[6]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of isobutyraldehyde.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. Unreacted isobutyraldehyde and the amine catalyst can be removed by distillation under reduced pressure.[7] The resulting aqueous solution of hydroxypivaldehyde can be used directly in subsequent steps or purified further by crystallization.

Purification Protocol: Crystallization of Hydroxypivaldehyde

For applications requiring high purity, hydroxypivaldehyde can be purified by crystallization:

-

Concentration: The aqueous solution of hydroxypivaldehyde is concentrated under reduced pressure to a concentration of 42-50 wt%.[7]

-

Cooling and Crystallization: The concentrated solution is then cooled to approximately 15-20°C to induce crystallization.[8]

-

Isolation: The resulting crystals are isolated by filtration.

-

Washing and Drying: The crystals are washed with cold water and dried under a stream of air to yield purified hydroxypivaldehyde with a purity of approximately 97%.[8]

Key Reactions of Hydroxypivaldehyde and the Directing Influence of the Hydroxyl Group

The β-hydroxyl group is not a passive spectator in the reactions of the aldehyde. It actively participates through several mechanisms, including intramolecular hydrogen bonding and neighboring group participation, which can alter the reactivity of the carbonyl group and open unique reaction pathways.

Catalytic Hydrogenation to Neopentyl Glycol: The Industrial Workhorse

The most significant industrial application of hydroxypivaldehyde is its conversion to neopentyl glycol (NPG) via catalytic hydrogenation.[2][9] This reaction involves the reduction of the aldehyde functionality to a primary alcohol.

While the primary reaction is the reduction of the aldehyde, the hydroxyl group can influence the process in several ways:

-

Solubility and Mass Transfer: The hydrophilic nature of the hydroxyl group enhances the solubility of hydroxypivaldehyde in protic solvents, which can be beneficial for the hydrogenation process.

-

Catalyst Interaction: The hydroxyl group can interact with the surface of the heterogeneous catalyst, potentially influencing the adsorption of the molecule and the orientation of the aldehyde group for reduction. This interaction can affect both the rate and selectivity of the reaction.

The following is a general laboratory procedure for the hydrogenation of hydroxypivaldehyde:

-

Catalyst Preparation and Loading: A high-pressure autoclave is charged with a slurry of a suitable catalyst (e.g., Raney Nickel or a supported copper-based catalyst) in a solvent like water or a lower alcohol.[2]

-

Substrate Addition: The hydroxypivaldehyde solution is added to the autoclave.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 0.1 to 30 MPa). The mixture is heated to the reaction temperature (ranging from 50 to 250°C) with vigorous stirring.[2]

-

Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Product Recovery and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting solution of neopentyl glycol can be purified by distillation or crystallization.

| Catalyst System | Temperature (°C) | Pressure (MPa) | HPA Conversion (%) | NPG Selectivity (%) | Reference |

| Copper-aluminum | 100 - 180 | 1.5 - 4.0 | High | High | [10] |

| Copper/silicon | 200 - 250 | 3.0 - 5.0 | High | High | [10] |

| Copper oxide/zinc oxide/aluminum | 110 - 180 | 0.1 - 3.4 | 100 | 100 | [10] |

| Ru/Al₂O₃ | 120 | 5.44 | >99 | >99 | [10] |

| Gallium-modified Cu-based | 110 | 3.0 | 93.5 | 95.5 | [11] |

The Cannizzaro Reaction: A Tale of Disproportionation

In the presence of a strong base, aldehydes lacking α-hydrogens, such as hydroxypivaldehyde, can undergo a Cannizzaro reaction, which involves a disproportionation to yield a primary alcohol and a carboxylic acid.[2]

A more synthetically useful variation is the crossed Cannizzaro reaction, where hydroxypivaldehyde is treated with formaldehyde in the presence of a strong base.[9] In this case, formaldehyde is preferentially oxidized to formate, while hydroxypivaldehyde is reduced to neopentyl glycol.[12][13] This method, however, is generally less efficient for industrial NPG production compared to hydrogenation due to the formation of a stoichiometric amount of formate salt.[2]

Caption: Mechanism of the Crossed Cannizzaro Reaction of HPA.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with an aqueous solution of hydroxypivaldehyde and formaldehyde.

-

Base Addition: A concentrated solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added slowly to the flask.[2]

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled. The neopentyl glycol can be extracted with an organic solvent. The aqueous layer will contain the formate salt.

-

Purification: The extracted neopentyl glycol can be purified by distillation.

The Tishchenko Reaction: A Competing Dimerization

The Tishchenko reaction is another disproportionation reaction that can occur with aldehydes, leading to the formation of an ester.[14] In the case of hydroxypivaldehyde, two molecules can react to form neopentyl glycol monohydroxypivalate.[6] This is often an undesired side reaction in processes aimed at producing neopentyl glycol, and its occurrence is favored by higher concentrations of hydroxypivaldehyde.[2]

The Tishchenko reaction is typically catalyzed by aluminum alkoxides.[15] The mechanism involves the formation of a hemiacetal intermediate, followed by a hydride transfer. The hydroxyl group of hydroxypivaldehyde can potentially participate in this reaction, either by acting as an internal nucleophile or by influencing the coordination of the aldehyde to the catalyst.

Caption: Generalized Mechanism of the Tishchenko Reaction.

Spectroscopic Characterization

The reactions of hydroxypivaldehyde can be effectively monitored and the products characterized using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong C=O stretching band of the aldehyde (typically around 1700-1725 cm⁻¹) and the appearance of a broad O-H stretching band for the newly formed alcohol group (around 3200-3600 cm⁻¹) are key indicators of a successful reduction to neopentyl glycol.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aldehyde proton of hydroxypivaldehyde gives a characteristic signal in the downfield region (around 9-10 ppm). Upon reduction to neopentyl glycol, this signal disappears, and new signals corresponding to the protons of the CH₂OH groups appear.

Conclusion

The hydroxyl group in hydroxypivaldehyde is far more than a simple functional group; it is a key modulator of the molecule's reactivity. Its presence prevents unwanted side reactions like enolization while influencing the course of desired transformations such as hydrogenation and the Cannizzaro reaction. A thorough understanding of the mechanistic role of this hydroxyl group is paramount for the optimization of existing industrial processes and the development of novel synthetic applications for this versatile chemical intermediate. This guide has provided a foundational understanding, offering both theoretical insights and practical protocols to aid researchers in their work with hydroxypivaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP2951144B1 - Preparation of hydroxy aldehydes - Google Patents [patents.google.com]

- 5. Neopentyl glycol [webbook.nist.gov]

- 6. KR20150118808A - Preparation method of hydroxypivaldehyde - Google Patents [patents.google.com]

- 7. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]

- 10. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. quora.com [quora.com]

- 13. snscourseware.org [snscourseware.org]

- 14. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tishchenko Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2,2-dimethylpropanal

This guide provides a comprehensive technical overview of the physicochemical properties, solubility profile, and chemical stability of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Molecular Architecture and Its Implications

This compound (CAS No. 597-31-9) is a unique β-hydroxy aldehyde that serves as a valuable building block in organic synthesis.[1] Its structure is characterized by a neopentyl core, which imparts considerable steric hindrance, and the presence of two key functional groups: a primary alcohol and a reactive aldehyde.[1] This dual functionality makes it a pivotal intermediate for a wide array of chemical transformations, including the synthesis of complex heterocycles, polymers, and active pharmaceutical ingredients (APIs).[1][2] Understanding its solubility and stability is paramount for its effective use in synthetic routes, formulation development, and for ensuring its quality and purity during storage.

Physicochemical Properties

A foundational understanding of this compound begins with its core physicochemical properties, which are summarized in the table below. These parameters are critical for predicting its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem] |

| Synonyms | Hydroxypivaldehyde, Pentaldol, HPA | [3][4] |

| CAS Number | 597-31-9 | [3][4] |

| Molecular Formula | C₅H₁₀O₂ | [3][4] |

| Molecular Weight | 102.13 g/mol | [3] |

| Appearance | White crystalline solid or powder | [5][6] |

| Melting Point | 30-33 °C (some sources report 89-90 °C, which may refer to a dimer) | [3][6][7] |

| Boiling Point | 172-173 °C (with decomposition); 78-85 °C @ 4 Torr | [5][6] |

| Density | 0.964 g/cm³ | [6] |

Solubility Profile: A Guide for Solvent Selection

The solubility of this compound is governed by its polar alcohol and aldehyde functional groups, which allow for hydrogen bonding, as well as its compact hydrocarbon backbone.

Qualitative Solubility

Based on available data, this compound exhibits the following qualitative solubility characteristics:

-

Slightly Soluble in: Water, Chloroform, Dimethyl Sulfoxide (DMSO), Methanol.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen) facilitates its interaction with polar protic and aprotic solvents. However, the non-polar dimethylpropane backbone limits its miscibility with water to some extent.

Quantitative Aqueous Solubility

A reported quantitative value for its solubility in water is 0.47 M . This moderate aqueous solubility is a key parameter for its use in biochemical applications and aqueous-phase reactions.

Factors Influencing Solubility

The solubility of aldehydes and ketones in water decreases as the carbon chain length increases. This is because the hydrophobic nature of the alkyl chain begins to dominate over the hydrophilic nature of the carbonyl group, disrupting the hydrogen bonding network of water without sufficient compensation. While this compound is a relatively small molecule, this principle is important when considering its derivatives or analogues.

Stability and Degradation Pathways

The chemical stability of this compound is a critical consideration for its synthesis, purification, and storage. Its structure, specifically the absence of α-hydrogens, dictates a unique reactivity profile.

The Cannizzaro Reaction: A Key Instability in Basic Media

As an aldehyde lacking α-hydrogens, this compound is susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated alkali). This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid salt.

The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the formation of a carboxylate anion and an alkoxide.

The products of the Cannizzaro reaction of this compound are neopentyl glycol (2,2-dimethylpropane-1,3-diol) and the salt of 3-hydroxy-2,2-dimethylpropanoic acid .

Dimerization

Some sources indicate that this compound can exist as a mixture of a monomer and a dimer. This is a common characteristic of aldehydes, which can form cyclic hemiacetal dimers. This equilibrium should be considered when analyzing the compound, as it may affect its physical properties and spectroscopic data.

Oxidative and Reductive Stability

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, while both the aldehyde and the hydroxyl group can be targeted by various oxidizing and reducing agents.[1] The choice of reagents in a synthetic pathway involving this compound is therefore crucial to avoid unwanted side reactions.[1]

Recommendations for Storage

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a freezer at -20°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use a well-sealed container to prevent moisture absorption.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for assessing the solubility and stability of this compound. These protocols are designed to be self-validating and can be adapted for specific research needs.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to settle.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilution: Dilute the filtered sample with a known volume of a suitable solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Self-Validation:

-

Run the experiment in triplicate to ensure reproducibility.

-

Analyze a sample of the unfiltered solution to confirm that a supersaturated solution was initially prepared.

-

Monitor the concentration of the supernatant at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Protocol for Assessing Stability Under Basic Conditions (Forced Degradation Study)